molecular formula C30H30F3N5O B1574215 ILK-IN-2

ILK-IN-2

Cat. No.: B1574215
M. Wt: 533.59
Attention: For research use only. Not for human or veterinary use.
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Description

ILK-IN-2 (also known as OSU-T315, CPD 22) is a potent, orally active integrin-linked kinase (ILK) inhibitor with an IC50 of 0.6 μM . It selectively targets ILK, a critical regulator of cell adhesion, proliferation, and survival, by promoting dephosphorylation of Akt at Ser-473 and other ILK substrates like glycogen synthase kinase-3β (GSK-3β) and myosin light chain .

Properties

Molecular Formula

C30H30F3N5O

Molecular Weight

533.59

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : C30H30F3N5O
  • Molecular Weight : 533.59 g/mol
  • CAS Number : 1333146-24-9
  • Solubility : 9 mg/mL in DMSO (16.87 mM)
  • Storage : Powder stable at -20°C for 2–3 years; solutions in DMSO stable at -80°C for 1 year .

Pharmacological Profile:

  • In Vitro Activity: Demonstrates high efficacy against prostate (PC-3) and breast cancer cell lines (IC50: 1–2.5 μM) while sparing normal epithelial, B, and T cells (LC50 > 10 μM) .
  • Mechanism : Suppresses ILK-dependent pathways, including downregulation of YB-1, HER2, and EGFR in PC-3 cells .
  • In Vivo Efficacy : Oral administration (25–50 mg/kg) significantly inhibits subcutaneous PC-3 tumor growth by 48% and 62%, respectively, over 35 days .

Comparison with Similar Compounds

Table 1: Comparative Analysis of ILK-IN-2 and Arg-Gly-Asp-Ser Acetate

Parameter This compound (OSU-T315) Arg-Gly-Asp-Ser Acetate (T10366L)
Target ILK (integrin-linked kinase) Integrin receptors (direct binding)
Mechanism Inhibits ILK kinase activity, dephosphorylates Akt/GSK-3β Binds pro-caspases (8, 9, 3), blocks integrin function
IC50/EC50 0.6 μM (ILK inhibition) Not reported
Selectivity Low cytotoxicity in normal cells (LC50 > 10 μM) Mechanism suggests broad caspase interaction
Cell Line Activity Prostate (PC-3), breast cancer cells Not explicitly reported
In Vivo Efficacy 48–62% tumor growth inhibition No in vivo data available
Oral Bioavailability Yes (effective at 25–50 mg/kg) Unknown
Research Use Cancer, senescence studies Integrin-mediated apoptosis pathways

Key Findings:

Mechanistic Specificity: this compound acts as a kinase inhibitor with a well-defined molecular target (ILK), enabling precise pathway modulation .

Therapeutic Advantages: this compound’s oral activity and in vivo efficacy make it suitable for preclinical cancer models, whereas Arg-Gly-Asp-Ser acetate lacks comparable data . this compound’s selectivity reduces off-target effects in normal cells, a critical advantage in oncology .

Limitations :

  • Arg-Gly-Asp-Ser acetate’s lack of quantitative efficacy data limits its utility in dose-dependent studies.
  • This compound’s solubility and stability in DMSO require careful handling to avoid degradation .

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